(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
This compound belongs to the class of benzo[d]thiazole derivatives, characterized by a fused bicyclic system comprising a benzene ring and a thiazole ring. The Z-configuration of the imino group (-N=C-) at position 2 stabilizes the molecule’s planar geometry, while the 4-(2,5-dioxopyrrolidin-1-yl)benzoyl substituent introduces a polar, electron-deficient moiety.
Properties
IUPAC Name |
ethyl 2-[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6S/c1-3-33-23(31)16-6-9-18-19(14-16)34-24(26(18)12-13-32-2)25-22(30)15-4-7-17(8-5-15)27-20(28)10-11-21(27)29/h4-9,14H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULAAKERBFKPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system, particularly in the regulation of neurotransmitter release.
Mode of Action
The compound acts as a positive allosteric modulator of the mGlu4 receptor. This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its natural ligand, glutamate.
Pharmacokinetics
The compound has been optimized for drug-like properties , resulting in improved pharmacokinetic properties. It exhibits excellent potency and selectivity, and importantly, it is capable of crossing the blood-brain barrier. This allows for effective brain exposure in rodents. The compound has also been shown to be orally active.
Biological Activity
(Z)-ethyl 2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The presence of various functional groups such as thiazole, pyrrolidine, and methoxyethyl suggests a promising profile for applications in medicinal chemistry.
Structural Characteristics
The compound features several key structural elements:
- Thiazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Pyrrolidine Moiety : Often associated with diverse pharmacological effects.
- Ester Functional Group : Can undergo hydrolysis which may influence its bioavailability and activity.
Antimicrobial Activity
Compounds with thiazole and sulfonamide functionalities have been extensively studied for their antimicrobial properties. The structural similarity of this compound to known antimicrobial agents suggests it may exhibit similar effects. Preliminary studies indicate that derivatives of thiazoles often show significant activity against a range of bacteria and fungi .
Anticancer Properties
Research has highlighted the anticancer potential of thiazole-containing compounds. For instance, compounds that share structural features with this compound have demonstrated efficacy against various cancer cell lines. A study on benzodioxole derivatives reported significant cytotoxicity against Hep3B liver cancer cells, indicating that similar structures may also inhibit cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Activity
The compound's structure suggests potential involvement in anti-inflammatory pathways. Compounds with similar moieties have shown activity in reducing inflammation markers in various models, which supports the hypothesis that this compound could possess anti-inflammatory properties.
Synthesis and Mechanistic Studies
The synthesis of this compound can be approached through various methodologies involving the selective formation of its functional groups. Advanced computational methods can aid in predicting reaction pathways and optimizing yields.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole, Pyrrolidine | Antimicrobial, Anticancer |
| Sulfamethoxazole | Sulfonamide | Antibacterial |
| Benzodioxole Derivatives | Benzodioxole | Anticancer, Antioxidant |
| Pyrrolidine Derivatives | Pyrrolidine | Diverse biological activities |
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of compounds similar to this compound. For example:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) and (2Z)-2-(4-cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) share the thiazole-pyrimidine fused core but differ in substituents. Key comparisons:
Key Findings :
- The ethyl ester in the target compound likely increases metabolic stability relative to the nitrile group in 11a/b, which is prone to hydrolysis .
Pyrimidine-Thiazole Hybrids ()
Ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate shares a thiazole-pyrimidine scaffold but lacks the benzo[d]thiazole core. The fluorobenzylidene group in this analog confers electronegativity, enhancing dipole interactions, whereas the target compound’s pyrrolidinone may favor π-π stacking .
Thiazole Derivatives with Analgesic Activity ()
Thiazole derivatives like 1,2,4-triazolo[3,4-a]isoindol-5-one (15) exhibit analgesic activity due to their ability to modulate COX-2 enzymes. The target compound’s benzo[d]thiazole core and ester groups could similarly interact with inflammatory mediators, though its pyrrolidinone moiety might confer distinct pharmacokinetics .
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, a base structure like thiazolo[3,2-a]pyrimidine is formed via refluxing substituted benzaldehydes with triazole derivatives in ethanol under acidic conditions (glacial acetic acid). Subsequent functionalization introduces groups like the 2,5-dioxopyrrolidin-1-yl moiety via imine formation or nucleophilic substitution. Purification often employs recrystallization or column chromatography to isolate the final product .
Q. Which spectroscopic methods are critical for confirming its structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) identifies proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) confirms molecular weight. X-ray crystallography (e.g., in ) resolves stereochemistry and validates the (Z)-configuration. Fourier-Transform Infrared (FT-IR) spectroscopy confirms functional groups like carbonyls and imines .
Q. What key functional groups influence its reactivity and biological activity?
The thiazole and pyrimidine rings provide a heterocyclic scaffold for interactions with biological targets. The 2,5-dioxopyrrolidin-1-yl group enhances electrophilicity, enabling covalent binding (e.g., to cysteine residues). The 2-methoxyethyl side chain improves solubility, while the ethyl ester group modulates lipophilicity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Design of Experiments (DoE) methodologies, such as factorial designs, systematically evaluate variables (temperature, solvent ratio, catalyst loading). Flow chemistry (e.g., ) enhances reproducibility by standardizing residence times and mixing efficiency. Real-time monitoring via HPLC ensures intermediate quality .
Q. How do substituent variations at the benzoyl and thiazole positions affect biological activity?
Structure-Activity Relationship (SAR) studies compare analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃, -NH₂) groups. For instance, substituting the 4-position of the benzoyl group with 2,5-dioxopyrrolidin-1-yl enhances target engagement via Michael addition, while methoxyethyl groups at the thiazole improve pharmacokinetics .
Q. How can contradictions in reported biological activity data be resolved?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Orthogonal assays (e.g., enzymatic vs. cellular) validate target specificity. Replicating studies under standardized conditions (e.g., controlled pH, temperature) and using ≥95% pure compound (via preparative HPLC) minimizes confounding factors .
Q. What computational strategies aid in designing derivatives with enhanced properties?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking screens for binding affinity to targets like kinases or proteases. Machine learning models trained on SAR datasets prioritize substituents for synthesis. Experimental validation via fluorescence-based assays (e.g., ) confirms computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
